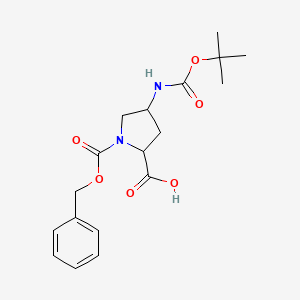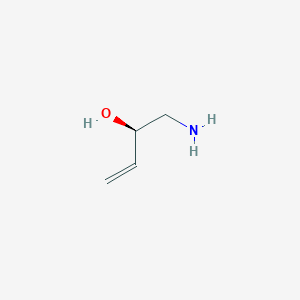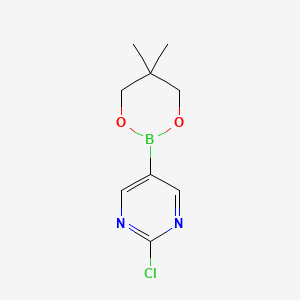
2-(Bis(methylthio)methylene)malonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bis(methylthio)methylene)malonic acid is an organic compound with the chemical formula C6H6N2S2. It is a versatile reagent extensively used in the synthesis of various heterocyclic compounds. The compound is characterized by its two methylthio groups and an α, β-unsaturated alkene part, making it highly reactive and useful in multiple chemical reactions .
Preparation Methods
The preparation of 2-(Bis(methylthio)methylene)malonic acid typically involves combining an active methylene compound, carbon disulfide (CS2), an alkyl halide, and an appropriate base . The reaction conditions are straightforward and can be easily replicated in a laboratory setting. Industrial production methods may involve similar steps but on a larger scale, ensuring the compound’s purity and consistency.
Chemical Reactions Analysis
2-(Bis(methylthio)methylene)malonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The methylthio groups can be substituted with other functional groups using appropriate reagents and conditions.
Cyclo-condensation: This reaction forms heterocyclic compounds by combining the compound with other reagents under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various bases and acids for substitution and cyclo-condensation reactions. The major products formed from these reactions are often heterocyclic compounds with diverse structures and functionalities .
Scientific Research Applications
2-(Bis(methylthio)methylene)malonic acid has numerous applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(Bis(methylthio)methylene)malonic acid involves its high reactivity due to the presence of electron-withdrawing cyano groups and methylthio groups as leaving groups. These features facilitate various chemical transformations, including nucleophilic substitution and cyclo-condensation reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
2-(Bis(methylthio)methylene)malonic acid can be compared with similar compounds such as:
- 1,1-Dicyano-2,2-bis(methylthio)ethene
- 2,2-Bis(methylthio)-1,1-ethylenedicarbonitrile
- 2-Cyano-3,3-bis(methylthio)acrylonitrile
These compounds share similar structural features but differ in their reactivity and applications. The uniqueness of this compound lies in its versatility and high reactivity, making it a valuable reagent in various chemical syntheses .
Properties
IUPAC Name |
2-[bis(methylsulfanyl)methylidene]propanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4S2/c1-11-6(12-2)3(4(7)8)5(9)10/h1-2H3,(H,7,8)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAILQKLTKYWPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C(C(=O)O)C(=O)O)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S,3AR,5R,7aS)-octahydro-2,5-methanopyrrolo[3,2-c]pyridine dihydrochloride](/img/structure/B12982043.png)

![N-(3-Chloro-5-methoxyphenyl)-5-methyl-7-oxo-3-phenyl-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B12982047.png)
![5-Bromo-2-isopropylpyrazolo[1,5-a]pyridine](/img/structure/B12982049.png)




![6-Methoxy-2,3-dihydrofuro[2,3-B]pyridin-3-amine](/img/structure/B12982070.png)
![2-Methyl-4-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B12982076.png)

![[1,1'-Bi(cyclohexan)]-1-ylmethanamine](/img/structure/B12982089.png)
![3-Iodo-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B12982100.png)

